molecular formula C17H15NO3 B3004411 1-(2-Ethoxybenzyl)indoline-2,3-dione CAS No. 709001-00-3

1-(2-Ethoxybenzyl)indoline-2,3-dione

Cat. No.: B3004411
CAS No.: 709001-00-3
M. Wt: 281.311
InChI Key: WQHFFHCPFKIYBC-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzyl)indoline-2,3-dione is a compound belonging to the indoline-2,3-dione family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxybenzyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with 2-ethoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxybenzyl)indoline-2,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the indoline-2,3-dione moiety to indoline or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indoline ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce indoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted indoline-2,3-dione derivatives.

Scientific Research Applications

1-(2-Ethoxybenzyl)indoline-2,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its structural similarity to biologically active indole derivatives.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Indoline-2,3-dione: The parent compound, which lacks the 2-ethoxybenzyl substituent.

    1-Benzylindoline-2,3-dione: Similar structure but with a benzyl group instead of a 2-ethoxybenzyl group.

    1-(2-Methoxybenzyl)indoline-2,3-dione: Similar structure with a 2-methoxybenzyl group.

Uniqueness

1-(2-Ethoxybenzyl)indoline-2,3-dione is unique due to the presence of the 2-ethoxybenzyl group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-21-15-10-6-3-7-12(15)11-18-14-9-5-4-8-13(14)16(19)17(18)20/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHFFHCPFKIYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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